

An In-depth Technical Guide to Bisabolangelone: Chemical Properties, Bioactivity, and Experimental Protocols

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Compound of Interest		
Compound Name:	Bisabolangelone	
Cat. No.:	B1253720	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolangelone is a naturally occurring sesquiterpene derivative that has garnered significant interest within the scientific community for its notable pharmacological properties.[1] [2] Isolated primarily from the roots of plants such as Ostericum koreanum and Angelica koreana, this compound has demonstrated potent anti-inflammatory and hypopigmenting activities.[1][3] This technical guide provides a comprehensive overview of Bisabolangelone, including its chemical identifiers, bioactive properties with available quantitative data, and detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

Bisabolangelone is characterized by a unique chemical structure that contributes to its biological activities. The primary chemical identifiers and properties are summarized in the table below for quick reference.



Identifier	Value	Reference	
CAS Number	30557-81-4	[2]	
Molecular Formula	C15H20O3	[4]	
Molecular Weight	248.32 g/mol		
PubChem CID	12300142	[4]	
Canonical SMILES	CC1=CC[C@H]2C(C1=O)C(= O)C[C@H]2C(C)C	1=O)C(=	
InChI Key	Not available	_	

Bioactive Properties

Bisabolangelone exhibits significant biological effects, primarily as an anti-inflammatory and hypopigmenting agent. These activities are attributed to its modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Bisabolangelone has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, **Bisabolangelone** significantly inhibits the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] The underlying mechanism for these effects involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] This suppression is achieved through the blockade of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][5] Specifically, **Bisabolangelone** inhibits the nuclear translocation of the NF-κB p65 and p50 subunits and suppresses the phosphorylation of MAPKs.[1][5]

While the significant inhibitory effects on these inflammatory mediators are well-documented, specific IC₅₀ values for each mediator were not available in the reviewed literature.

Hypopigmenting Activity



Bisabolangelone has been identified as a potent inhibitor of melanogenesis, the process of melanin production. In studies using α -melanocyte-stimulating hormone (α -MSH)-activated B16 melanoma cells and melan-a melanocytes, **Bisabolangelone** demonstrated a dose-dependent inhibition of melanin production.[3][6] This activity is attributed to the suppression of tyrosinase protein levels, a key enzyme in the melanin synthesis pathway.[3]

Bioactivity	Cell Line	IC₅₀ Value	Reference
Inhibition of α-MSH- induced Melanin Production	B16 or melan-a cells	9–17 μΜ	[6]

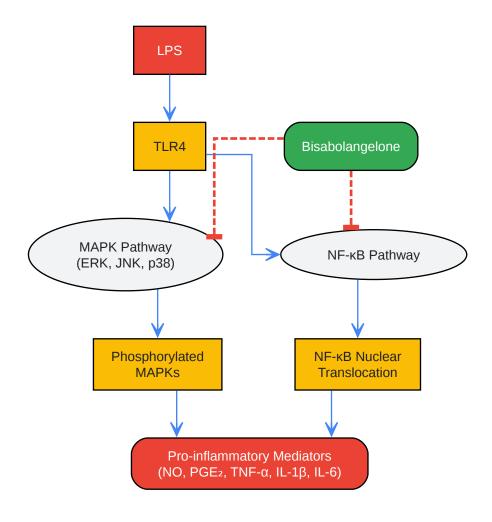
Signaling Pathway Modulation

The biological activities of **Bisabolangelone** are intrinsically linked to its ability to modulate critical intracellular signaling pathways. The primary pathways affected are the NF-kB and MAPK pathways in the context of inflammation, and the tyrosinase expression pathway in melanogenesis.

NF-κB and MAPK Signaling in Inflammation

Bisabolangelone's anti-inflammatory effects are mediated through the dual inhibition of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, these pathways are typically activated, leading to the transcription of pro-inflammatory genes. **Bisabolangelone** intervenes by preventing the phosphorylation of MAPKs and blocking the nuclear translocation of NF-κB subunits, thereby halting the inflammatory response.





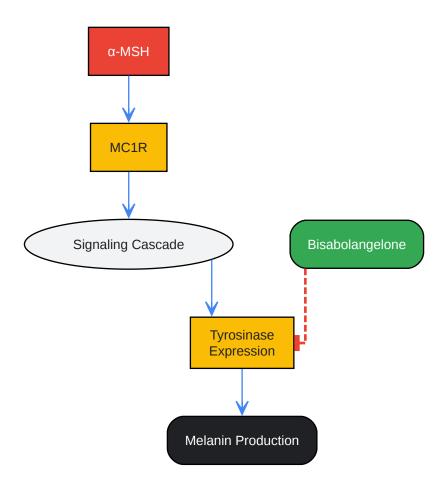
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Caption: Bisabolangelone's anti-inflammatory mechanism.

Melanogenesis Inhibition Pathway

The hypopigmenting effect of **Bisabolangelone** is achieved by interfering with the signaling cascade that leads to melanin synthesis. By suppressing the expression of the tyrosinase enzyme, **Bisabolangelone** effectively reduces the production of melanin.





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Caption: **Bisabolangelone**'s hypopigmenting mechanism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on **Bisabolangelone**. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

Anti-inflammatory Activity Assays

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

Nitric Oxide (NO) Production Assay:



- Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
- Pre-treat cells with various concentrations of Bisabolangelone for 1 hour.
- Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- Collect the supernatant and mix with an equal volume of Griess reagent.
- Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

PGE₂ and Cytokine (TNF-α, IL-1β, IL-6) Assays:

- Follow the same cell seeding, pre-treatment, and stimulation steps as the NO assay.
- Collect the cell culture supernatants.
- Quantify the levels of PGE₂, TNF- α , IL-1 β , and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for MAPK Phosphorylation and NF-kB Translocation

Protein Extraction and Quantification:

- After treatment with **Bisabolangelone** and/or LPS, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

Western Blotting:

 Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.



- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPKs (ERK, JNK, p38) and NF-kB p65 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypopigmenting Activity Assay

Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

Melanin Content Assay:

- Seed B16F10 cells in a 6-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of Bisabolangelone in the presence of α-MSH (100 nM) for 72 hours.
- Wash the cells with PBS and lyse them with 1 N NaOH.
- Measure the absorbance of the lysates at 405 nm to determine the melanin content.
- Normalize the melanin content to the total protein concentration of the cell lysate.

Conclusion

Bisabolangelone is a promising natural compound with well-defined anti-inflammatory and hypopigmenting properties. Its mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways and the suppression of tyrosinase expression, make it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory disorders and hyperpigmentation. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing sesquiterpene.



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